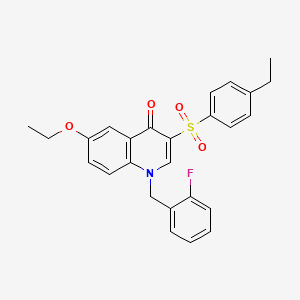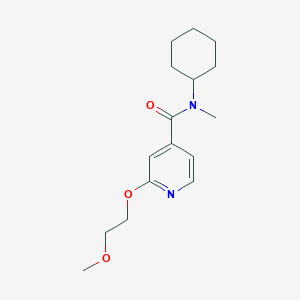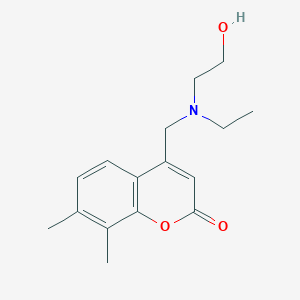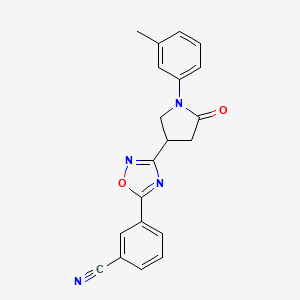
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)quinolin-4(1H)-one is a chemical compound that belongs to the class of quinolinone derivatives. It has been synthesized and studied for its potential use in scientific research applications.
Scientific Research Applications
Synthesis and Application in Carbohydrate Chemistry
Quinoline derivatives have been designed and synthesized for the protection of hydroxyl groups in carbohydrate chemistry. For example, the Fsec group, a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group, has been synthesized and evaluated for its efficiency in protecting hydroxyl groups. This group is cleaved under mild basic conditions and is stable under acidic conditions, making it useful for carbohydrate synthesis and modification (Spjut, Qian, & Elofsson, 2010).
Fluorescing Agents for Biological Studies
Quinoline derivatives have also been synthesized as zinc(II)-specific fluorophores, such as Zinquin ester and Zinquin acid, for use in the study of biological zinc(II). These compounds facilitate the visualization and study of zinc in biological systems, highlighting the versatility of quinoline derivatives in biochemistry and cellular biology (Mahadevan et al., 1996).
Antioxidant and Radical Quenching Properties
Further research into quinoline derivatives has demonstrated their potential as antioxidants and radical quenchers. For instance, certain quinoline-coumarin fused molecules have shown the ability to quench radicals and inhibit DNA oxidation, proposing their use in therapeutic and protective agents against oxidative stress (Xi & Liu, 2015).
Phototoxicity and Photoinduced Reactions
The study of fluorinated quinolone derivatives, used as antibacterials, has revealed insights into phototoxicity mechanisms and photoinduced reactions. These studies contribute to understanding the photostability and photoreactivity of quinoline derivatives, which is crucial for designing safer pharmaceuticals (Fasani et al., 1999).
Synthesis and Transformations for Chemical Research
Research has also explored the synthesis and transformations of quinoline derivatives for their potential use in chemical research, including fluorophores and other functionalized molecules. These studies underscore the synthetic versatility and the wide range of possible applications of quinoline derivatives in chemistry and materials science (Aleksanyan & Hambardzumyan, 2013).
properties
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-3-18-9-12-21(13-10-18)33(30,31)25-17-28(16-19-7-5-6-8-23(19)27)24-14-11-20(32-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPWWNTFCZZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2823321.png)
![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823322.png)

![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2823327.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2823329.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)
